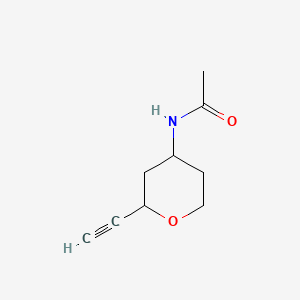

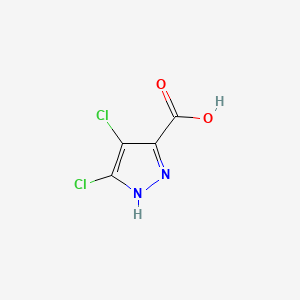

4,5-Dichloro-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,5-Dichloro-1H-pyrazole-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities3.

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, one synthesis route for a similar compound, 1-Methyl-3,5-dichloro-4-1H-pyrazole-4-carboxylic acid, involves starting from trichloroacetonitrile and methyl cyanoacetate4. However, the specific synthesis process for “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” is not readily available in the retrieved sources.Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” is not explicitly mentioned in the retrieved sources. However, pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family3.Chemical Reactions Analysis

The chemical reactions involving “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, pyrazoles and their derivatives have been involved in a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and more5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, it’s worth noting that in the nitric acid medium, the solubility of a related compound increases due to the possible protonation of the heterocycle nitrogen atom6.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" is used as a precursor or intermediate in the synthesis of novel compounds. For instance, Yıldırım et al. (2005) discussed the conversion of 1H-pyrazole-3-carboxylic acid into other compounds through various functionalization reactions, demonstrating its utility in creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

Pharmaceutical Applications : The derivatives of "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" show potential in pharmaceutical applications. Gokulan et al. (2012) synthesized a series of derivatives and tested their analgesic and anti-inflammatory activities, finding that some compounds showed significant potential as new analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Optical and Material Science : Compounds derived from "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" also find applications in material science, particularly in the field of optical materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, highlighting their potential for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Insecticidal Properties : Some derivatives of "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" exhibit insecticidal properties. Jue-ping (2011) synthesized a series of pyrazole-5-carboxamide derivatives and found them effective against lepidopterous pests, indicating their potential use in agriculture (Ni Jue-ping, 2011).

Crystal Structure Analysis : Studies also focus on the crystal structures of compounds derived from "4,5-Dichloro-1H-pyrazole-3-carboxylic acid". Radi et al. (2015) synthesized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, contributing to the understanding of crystallography and coordination chemistry (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Safety And Hazards

The safety and hazards of “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, a related compound, 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation78.

Zukünftige Richtungen

The future directions for “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, the presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture3. Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of pyrazole derivatives, including “4,5-Dichloro-1H-pyrazole-3-carboxylic acid”.

Eigenschaften

IUPAC Name |

4,5-dichloro-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVXZSMMGPUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1H-pyrazole-3-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)